Fast blue B Fast blue B Fast blue B is the aromatic diazonium ion formed from diazotisation of 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diamine. It has a role as a histological dye.
Brand Name: Vulcanchem
CAS No.: 20282-70-6
VCID: VC21195250
InChI: InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2
SMILES: COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N
Molecular Formula: C14H12N4O2+2
Molecular Weight: 268.27 g/mol

Fast blue B

CAS No.: 20282-70-6

Cat. No.: VC21195250

Molecular Formula: C14H12N4O2+2

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Fast blue B - 20282-70-6

Specification

Description Fast blue B is the aromatic diazonium ion formed from diazotisation of 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diamine. It has a role as a histological dye.
CAS No. 20282-70-6
Molecular Formula C14H12N4O2+2
Molecular Weight 268.27 g/mol
IUPAC Name 4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium
Standard InChI InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2
Standard InChI Key QMMMCTXNYMSXLI-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator